molecular formula C17H20BrNO4 B8411250 Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

Cat. No.: B8411250
M. Wt: 382.2 g/mol
InChI Key: UWPNKQWECUXJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate is a useful research compound. Its molecular formula is C17H20BrNO4 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20BrNO4

Molecular Weight

382.2 g/mol

IUPAC Name

tert-butyl 6-bromo-2-oxospiro[indole-3,4'-oxane]-1-carboxylate

InChI

InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-13-10-11(18)4-5-12(13)17(14(19)20)6-8-22-9-7-17/h4-5,10H,6-9H2,1-3H3

InChI Key

UWPNKQWECUXJTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C3(C1=O)CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium carbonate (20.7 g, 63.5 mmol) was added portionwise over a 20 minute period to a stirred solution of tert-butyl 6-bromo-2-oxoindoline-1-carboxylate (preparation 8a, 6.0 g, 16.0 mmol) and 1-iodo-2-(2-iodoethoxy)ethane (6.58 g, 17.6 mmol) in N,N′-dimethylformamide (250 mL) at −20° C. under an argon atmosphere. After the addition the mixture was warmed to room temperature and stirred for 3 hours. Acetic acid (1.1 mL) followed by ethyl acetate and water were added to the reaction mixture and the organic layer was separated, washed with water, dried (MgSO4) and evaporated. Purification of the residue by flash chromatography (10:1 to 5:1 hexanes/ethyl acetate) gave the title compound (4.50 g, 61%) as a pale yellow solid.
Name
Cesium carbonate
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61%

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